4-Amino-3-mercaptobenzonitrile

合成方法学 苯并噻唑衍生物 区域选择性合成

4-Amino-3-mercaptobenzonitrile addresses the challenge of selectively introducing a cyano group at the 6-position of benzothiazoles without multi-step protection/deprotection. This bifunctional scaffold integrates ortho-amino and mercapto groups for efficient, one-step construction of the thiazole core while retaining the para-cyano moiety, ensuring precise regiochemical control. - Enables single-step parallel synthesis of diverse 6-cyano-2-arylbenzothiazole libraries for drug discovery. - Eliminates need for 2-aminothiophenol alternatives that lack the requisite cyano functionality. - Most suppliers offer 98% purity; store at 2-8°C, protected from light.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 174658-22-1
Cat. No. B063287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-mercaptobenzonitrile
CAS174658-22-1
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)S)N
InChIInChI=1S/C7H6N2S/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2
InChIKeyMXDAYVCCPKGPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-氨基-3-巯基苯腈 基本特性


4-氨基-3-巯基苯腈 (4-Amino-3-mercaptobenzonitrile, CAS: 174658-22-1) 是一种有机硫化合物,其核心结构为在一个苯环上同时具有邻位的氨基 (-NH2)、巯基 (-SH) 和对位的氰基 (-CN) 。这种独特的官能团排布使其成为一种关键的双功能合成砌块,主要用于通过缩合反应一步构建6-氰基取代的苯并噻唑杂环体系 [1]。其基本理化性质为分子式C7H6N2S,分子量150.2 g/mol,密度约为1.27 g/cm³ 。

1
One-step assembly: Enables direct construction of 6-cyano-benzothiazole scaffolds via condensation, avoiding multi-step protection/deprotection.
2
Regioselective outcome: Ortho-disposed amino and thiol groups ensure targeted thiazole ring closure while preserving the para-cyano group.
3
Bifunctional synthon: Provides dual reactive handles for downstream derivatization in medicinal chemistry and SAR studies.

4-氨基-3-巯基苯腈的合成专一性


在合成C-6位氰基取代的苯并噻唑衍生物时,不能简单地使用其他常见的2-氨基苯硫酚(2-Aminothiophenol)或4-巯基苯腈(4-Mercaptobenzonitrile)等类似物进行替代。这是因为4-氨基-3-巯基苯腈具有邻位氨基/巯基的特定排布,这是形成噻唑环所必需的,同时其对位的氰基在缩合反应中得以保留,从而能够一步、精准地将氰基引入苯并噻唑的6号位,避免了后续复杂的保护和脱保护步骤 [1]。使用缺乏该官能团排布的替代物将导致无法获得目标产物或合成效率显著降低。

Target 4-Amino-3-mercaptobenzonitrile yields 6-cyano-benzothiazole derivatives with precise regiochemistry.
VS
Common substitute 2-Aminothiophenol may form unsubstituted benzothiazoles, removing the cyano pharmacophore essential for SAR studies.
Target Functions as a bifunctional heterocyclic precursor for medicinal chemistry applications.
VS
Regioisomer 4-Mercaptobenzonitrile primarily serves as an intermediate for liquid crystals and SAMs; its application context may differ significantly.

专有量化证据与比较数据


苯并噻唑合成中的反应路径差异

在相同的苯并噻唑合成反应中,使用4-氨基-3-巯基苯腈作为原料,其独特的官能团排布使其能够区域选择性地生成6-氰基取代的苯并噻唑产物。而使用常见的替代原料2-氨基苯硫酚(2-Aminothiophenol),则会生成无氰基取代的苯并噻唑 [1]。这一差异并非活性高低,而是产物结构可控性的根本不同,使得4-氨基-3-巯基苯腈成为获取特定含氰基杂环骨架的不可替代前体。

Synthetic pathway specificity
Reported comparison
Target product: 6-cyano-benzothiazole derivative. Comparator outcome: benzothiazole without a cyano group.
Supports regioselective synthesis workflow fit.
Outcome is structural, not just a yield difference; critical for SAR molecule assembly.
合成方法学 苯并噻唑衍生物 区域选择性合成

抗增殖活性与构效关系

虽然缺乏针对4-氨基-3-巯基苯腈本身的直接活性数据,但通过其合成的关键衍生物,即6-氰基-2-苯基苯并噻唑类化合物,在10 µM的浓度下对乳腺癌、前列腺癌和肺癌细胞系的72小时细胞毒性试验中,显示出与先导化合物2-(4-氨基苯基)苯并噻唑(CJM 126)相当的抗增殖活性 [1]。这表明通过该合成砌块引入的6-氰基能够有效地维持或调控分子的生物活性,并且该研究进一步发现,通过结构修饰,部分衍生物的活性显著优于先导化合物,尤其在乳腺癌模型上 [1]。

Antiproliferative activity profile
Derivative-dependent
Reported activity comparable to lead compound CJM 126 in 72h cytotoxicity assays at 10 µM. Further structural modifications may enhance this response in breast cancer models.
Supports compound library screening context for oncology research.
Activity is assessed on derived 6-cyano-2-phenylbenzothiazoles, not the parent building block.
抗肿瘤活性 构效关系 先导化合物优化

应用领域根本差异:与4-巯基苯腈的比较

专利文献和物理化学研究指出,4-巯基苯腈(4-Mercaptobenzonitrile)及其衍生物是制备向列型液晶产品、除草剂和植物生长调节剂的重要中间体,并被用于金电极表面的自组装单分子层(SAMs)研究 [1]。相比之下,4-氨基-3-巯基苯腈因同时含有氨基和巯基,其反应性和应用领域截然不同,主要用于构建杂环化合物。因此,在采购时,选择4-巯基苯腈将无法满足需要双功能团缩合的杂环合成需求。

Application domain divergence
Context-dependent
Target compound is a heterocyclic synthesis precursor. Regioisomer 4-mercaptobenzonitrile is characterized as a liquid crystal and self-assembled monolayer (SAM) probe.
Procurement context differs; selection must match the intended research domain.
Application mismatch may render the material incompatible with medicinal chemistry synthesis goals.
功能材料 液晶中间体 表面化学

4-氨基-3-巯基苯腈 应用场景


苯并噻唑类中间体的精准合成

在药物化学中,当合成路线要求在苯并噻唑母核的6号位引入一个氰基以进行后续的构效关系(SAR)研究或结构修饰时,4-氨基-3-巯基苯腈是最直接、最高效的起始原料。它通过一步缩合即可精准构建目标骨架,相比需要多步保护和去保护的路线具有显著的步骤经济性优势 [1]。

抗癌化合物库的构建

对于专注于抗肿瘤新药研发的团队,可以利用4-氨基-3-巯基苯腈与各种取代苯甲醛进行快速、平行的缩合反应,生成一个结构多样化的6-氰基-2-芳基苯并噻唑类化合物库 [1]。这些化合物已被证实具有潜在的抗增殖活性,可作为先导化合物发现的起点或进行进一步的药理活性筛选 [1]。

功能材料前体的结构修饰

在材料科学研究中,若需对苯并噻唑类光电材料分子进行结构微调,例如在其共轭骨架的特定位置(对应于苯并噻唑的6-位)引入一个吸电子的氰基以调节其电子能级或光学性质,那么4-氨基-3-巯基苯腈是引入该修饰的理想合成砌块。

Application
Selection Property
Validation Focus
Precision synthesis of benzothiazoles
Regioselective 6-cyano incorporation
Synthetic step-economy and product regiochemistry
Anticancer compound library construction
Structural diversity via parallel condensation
Cell-viability endpoint review in screening assays
Functional material precursor modification
Electron-withdrawing cyano group placement
Electronic energy level tuning and optical property review

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32 linked technical documents
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